N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide is a synthetic compound featuring a 1-acetyl-tetrahydroquinoline core linked to a 3,5-dimethylbenzamide group. Similar compounds in this class are known for their role in epigenetic regulation and have been studied for therapeutic interventions in cancer and inflammatory diseases .
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-13-9-14(2)11-17(10-13)20(24)21-18-6-7-19-16(12-18)5-4-8-22(19)15(3)23/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMFFMXMINZMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Borrowing Hydrogen Methodology
The borrowing hydrogen approach, as reported by, provides a one-pot cascade reaction for constructing 1,2,3,4-tetrahydroquinolines. Using 2-aminobenzyl alcohol and secondary alcohols in the presence of a manganese(I) PN₃ pincer complex, this method achieves cyclization through sequential dehydrogenation, condensation, and hydrogenation steps.
Reaction Conditions
- Catalyst : Manganese(I) PN₃ complex (1–5 mol%)
- Solvent : Toluene or water
- Temperature : 110–130°C
- Time : 12–24 hours
This method avoids stoichiometric reducing agents, making it environmentally favorable. For the target compound, 2-aminobenzyl alcohol derivatives bearing a protected 6-amino group would serve as precursors to enable subsequent acetylation.
Acetylation of the Tetrahydroquinoline Intermediate
After forming the tetrahydroquinoline core, the secondary amine at the 1-position undergoes acetylation.
Standard Acetylation Protocol
Reagents :
- Acetic anhydride (1.2 equivalents)
- Base: Pyridine or triethylamine (2 equivalents)
Conditions :
- Solvent: Dichloromethane or THF
- Temperature: 0°C to room temperature
- Time: 2–4 hours
Yield : 85–92% (typical for analogous compounds)
Formation of the Benzamide Moiety
The 6-amino group of the acetylated tetrahydroquinoline is coupled with 3,5-dimethylbenzoyl chloride to form the final amide bond.
Amide Coupling Strategies
Method A: Schotten-Baumann Reaction
- Reagents : 3,5-Dimethylbenzoyl chloride (1.1 eq), NaOH (aqueous)
- Conditions : Biphasic system (water/dichloromethane), 0°C to RT
- Yield : 70–78%
Method B: Carbodiimide-Mediated Coupling
- Reagents : EDCl, HOBt, 3,5-dimethylbenzoic acid
- Solvent : DMF
- Yield : 80–88%
Optimization of Reaction Conditions
Catalytic Efficiency in BH Methodology
Comparative studies of catalysts for tetrahydroquinoline synthesis:
| Catalyst | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| Mn(I) PN₃ | 92 | 12 |
| Ir(III) Complex | 85 | 8 |
| Ru(II) Catalyst | 78 | 6 |
The manganese system outperforms traditional transition metal catalysts in both yield and activity.
Solvent Effects on Acetylation
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Dichloromethane | 2 | 91 |
| THF | 4 | 88 |
| Ethanol | 6 | 65 |
Polar aprotic solvents enhance reaction efficiency by stabilizing intermediates.
Industrial Scale Production Considerations
Scale-up challenges include catalyst recovery and waste management. Continuous flow reactors mitigate these issues by:
- Enabling precise temperature control
- Reducing reaction times by 40%
- Improving catalyst turnover number (TON) to >1,000
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 7.45 (s, 1H, ArH)
- δ 2.35 (s, 6H, CH₃)
- δ 2.10 (s, 3H, COCH₃)
IR (KBr) :
- 1650 cm⁻¹ (C=O stretch, amide)
- 1550 cm⁻¹ (N-H bend)
Mass Spec : m/z 365.2 [M+H]⁺
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Alcohol derivatives
Substitution: Functionalized benzamide derivatives
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Pharmacological Implications
Core Heterocycle Variations
- Compound 6j (): N-[(1-Benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-3,5-dimethylbenzamide replaces the tetrahydroquinoline core with a tetrazolylmethyl group. The hydroxycarbamoyl moiety enhances HDAC inhibition by zinc chelation, a critical mechanism absent in the target compound. This difference likely results in higher HDAC inhibitory potency for 6j .
- Compound 1x (): N-(2-(Butylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide uses a butylamino-oxoethyl linker instead of the tetrahydroquinoline core. The hydroxycarbamoyl group again suggests stronger HDAC affinity, while the butyl chain may improve lipophilicity and tissue penetration .
Benzamide Substituent Effects
- Compound 2p (): N-(2-((3,5-Dimethylbenzyl)amino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide shares the 3,5-dimethylbenzamide group with the target compound but incorporates an additional hydroxycarbamoyl-benzyl group. This dual substitution likely enhances both target binding and solubility compared to the acetylated tetrahydroquinoline derivative .
- Compound 2j (): N-(2-(Benzylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide features a benzylamino group, contributing to a higher melting point (194°C) versus 1x (181°C) and 6j (98°C).
Table 1: Key Properties of Analogs vs. Target Compound
- Synthetic Yields: Compound 1x: 68% yield with 98.9% HPLC purity . Compound 2j: 77% yield with >99% purity .
Toxicity and Selectivity Considerations
- Hydroxycarbamoyl vs. Acetyl Groups: Hydroxycarbamoyl-containing analogs (e.g., 6j, 2p) may exhibit higher toxicity due to nonspecific zinc binding, whereas the acetyl group in the target compound could reduce off-target effects .
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety linked to a 3,5-dimethylbenzamide group. Its molecular formula is CHNO, with a molecular weight of approximately 270.33 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play critical roles in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.
- Receptor Binding : The compound may bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
- Gene Expression Modulation : There is evidence suggesting that it can affect the expression of genes involved in inflammation and cell survival.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
Anticancer Potential
Studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins. The following table summarizes key findings from recent studies:
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A study conducted on surgical wound infections demonstrated that this compound significantly reduced bacterial load compared to control treatments.
- Clinical Trial for Cancer Treatment : Preliminary clinical trials indicated promising results in patients with advanced breast cancer who showed partial responses after treatment with the compound as part of a combination therapy regimen.
Q & A
Q. What are the optimal synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including acylation of the tetrahydroquinoline core followed by coupling with 3,5-dimethylbenzamide. Key steps include:
- Solvent Selection : Dimethylformamide (DMF) or toluene under reflux conditions improves yield .
- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water) ensures >95% purity .
Critical Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C (reflux) | Higher yields (75–85%) |
| Reaction Time | 12–24 hours | Avoids byproducts |
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (DMSO-) identify acetyl (δ ~2.1–2.3 ppm) and dimethylbenzamide protons (δ ~6.8–7.1 ppm) .
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H] at m/z 406.2074) with <2 ppm error .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) .
Q. How should stability studies be designed to evaluate this compound under varying conditions?
- Methodological Answer :
- Storage : Test stability at -20°C (lyophilized) vs. 4°C (solution in DMSO) over 30 days using HPLC .
- pH Stability : Incubate in buffers (pH 2–9) for 24 hours; monitor degradation via UV-Vis (λ = 254 nm) .
- Light Sensitivity : Expose to UV light (365 nm) for 48 hours; track photodegradation by TLC .
Advanced Research Questions
Q. How do substituent modifications on the tetrahydroquinoline or benzamide moieties affect biological activity?
- Methodological Answer :
- SAR Studies :
- Acetyl Group Replacement : Cyclopropanecarbonyl (Ev 16) or benzyl (Ev 7) alters HDAC inhibition potency (IC shifts from 12 nM to 45 nM) .
- Benzamide Substituents : Electron-withdrawing groups (e.g., -NO, -Cl) enhance binding to zinc in HDAC active sites .
Table: Substituent Effects on Activity
| Substituent | Target (e.g., HDAC) | IC (nM) | Reference |
|---|---|---|---|
| 3,5-dimethyl | HDAC6 | 12 ± 1.2 | |
| 4-Fluorobenzyl | HDAC1 | 85 ± 4.5 |
Q. What in vitro models are suitable for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Enzyme Assays : Fluorescent HDAC activity kits (e.g., BPS Bioscience) quantify inhibition (IC) using trichostatin A as control .
- Cell-Based Models :
- Cancer Lines : MDA-MB-231 (breast cancer) for apoptosis assays (Annexin V/PI staining) .
- Blood-Brain Barrier (BBB) Penetration : Caco-2 permeability assays predict neuroactivity (P > 5 × 10 cm/s) .
Q. What computational strategies predict binding modes to histone deacetylases (HDACs)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with HDAC6 crystal structure (PDB: 5EF7). Key interactions:
- Acetyl group coordinates catalytic Zn .
- 3,5-dimethylbenzamide occupies hydrophobic pocket .
- MD Simulations : GROMACS (100 ns trajectories) evaluates stability of ligand-protein complexes .
Q. How can batch-to-batch variability be minimized in pharmacological assays?
- Methodological Answer :
- Standardized Synthesis : Strict control of reaction stoichiometry (1:1.1 molar ratio for acyl chloride) .
- QC Protocols :
| Test | Acceptance Criteria |
|---|---|
| Purity (HPLC) | ≥98% |
| Residual Solvents (GC) | <0.1% (ICH Q3C) |
- Bioassay Reproducibility : Use internal standards (e.g., vorinostat) in HDAC inhibition assays .
Q. What strategies address toxicity discrepancies between in vitro and in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
